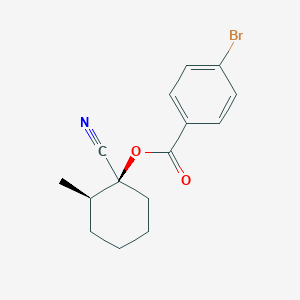
(1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with (1S,2R)-1-cyano-2-methylcyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
(1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The bromobenzoate group can participate in aromatic substitution reactions, potentially modifying the activity of enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions .
相似化合物的比较
Similar Compounds
- [(1S,2R)-1-cyano-2-methylcyclopentyl] 4-bromobenzoate
- ((1S,2R,3S)-2-(tert-butoxycarbonyl)-1,3-dimethyl-2-phenylcyclopropyl)methyl 4-bromobenzoate
Uniqueness
(1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate is unique due to its specific stereochemistry and the presence of both a cyano group and a bromobenzoate group. This combination of functional groups and stereochemistry imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
生物活性
The compound (1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate (CAS No. 804563-70-0) is a synthetic organic molecule characterized by its unique structural features, including a cyano group, a methylcyclohexyl moiety, and a bromobenzoate group. This paper aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₅H₁₆BrNO₂
- Molecular Weight : 322.20 g/mol
- Stereochemistry : (1S,2R) configuration
The presence of the cyano group is significant as it often correlates with enhanced biological activity in various therapeutic contexts. The bromobenzoate component may contribute to specific interactions with biological targets due to its electron-withdrawing properties.
Structural Comparison
| Compound | Similarity | Unique Features |
|---|---|---|
| 4-Bromobenzoic Acid | Shares the bromobenzoate moiety | Lacks the cyano group |
| Methyl 4-bromobenzoate | Similar ester structure | Contains a methyl ester instead of cyano |
| 1-Cyano-2-methylcyclohexanol | Shares the cyano group | Lacks the bromobenzoate moiety |
| N-(4-Bromobenzoyl)-N'-cyano-N-(2-methylcyclohexyl)hydrazine | Contains both functional groups | Different functional group interactions |
This table illustrates the uniqueness of this compound due to its specific combination of functional groups.
The biological activity of this compound can be predicted using structure-activity relationship (SAR) models. Compounds with similar structures often exhibit significant pharmacological effects. The cyano group is associated with increased bioactivity in various therapeutic areas, potentially influencing cellular signaling pathways and receptor interactions.
In Vitro Studies
In vitro assays have been employed to elucidate the binding affinity and selectivity of this compound towards various biological targets. Techniques such as high-throughput screening and molecular docking simulations are crucial for identifying potential interactions with proteins involved in disease pathways.
Case Study: Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit anticancer properties. For instance, a study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms.
Computational Predictions
Computational methods such as PASS (Prediction of Activity Spectra for Substances) can estimate potential interactions with biological targets. These predictions suggest that this compound may interact with multiple targets involved in inflammatory responses and cancer progression.
Therapeutic Applications
Given its structural characteristics and biological activity, this compound has potential applications in:
- Anticancer Therapy : Targeting specific cancer pathways.
- Anti-inflammatory Agents : Modulating inflammatory responses.
- Neurological Disorders : Investigating neuroprotective effects due to structural similarities with known neuroactive compounds.
属性
CAS 编号 |
804563-70-0 |
|---|---|
分子式 |
C15H16BrNO2 |
分子量 |
322.20 g/mol |
IUPAC 名称 |
[(1S,2R)-1-cyano-2-methylcyclohexyl] 4-bromobenzoate |
InChI |
InChI=1S/C15H16BrNO2/c1-11-4-2-3-9-15(11,10-17)19-14(18)12-5-7-13(16)8-6-12/h5-8,11H,2-4,9H2,1H3/t11-,15-/m1/s1 |
InChI 键 |
NEIWJQUNUPEMTH-IAQYHMDHSA-N |
手性 SMILES |
C[C@@H]1CCCC[C@]1(C#N)OC(=O)C2=CC=C(C=C2)Br |
规范 SMILES |
CC1CCCCC1(C#N)OC(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















